molecular formula C7H4ClN3O3 B6350264 5-Chloro-6-nitro-1,3-benzoxazol-2-amine CAS No. 1326810-85-8

5-Chloro-6-nitro-1,3-benzoxazol-2-amine

Cat. No.: B6350264
CAS No.: 1326810-85-8
M. Wt: 213.58 g/mol
InChI Key: AOHRVJXLCRFILU-UHFFFAOYSA-N
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Description

5-Chloro-6-nitro-1,3-benzoxazol-2-amine is a chemical compound with the linear formula C7H3ClN2O4 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of benzoxazole derivatives has seen significant advances, particularly using 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole have been developed, using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .


Molecular Structure Analysis

The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . For this compound, there are twelve possible conformers and tautomers .


Chemical Reactions Analysis

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

The synthesis of benzoxazoles, including derivatives that may relate to or derive from compounds similar to 5-Chloro-6-nitro-1,3-benzoxazol-2-amine, is a significant area of interest in organic chemistry. Microwave-assisted synthesis has emerged as a key technique for efficiently producing benzoxazole derivatives, highlighting the importance of such compounds in medicinal chemistry and material science. This method offers a rapid and diverse route for synthesizing benzoxazoles, which are known for their broad range of pharmacological properties and utility in material science (Özil & Menteşe, 2020).

Catalytic Reduction and Material Science

Another significant application is the catalytic reduction of nitro aromatic compounds to aromatic amines, where compounds like this compound could serve as precursors. This process is vital in both academia and the chemical industry, with metal-catalyzed reductive carbonylation using CO as a reducing agent being intensively investigated over the past decade (Tafesh & Weiguny, 1996).

Reduction of Toxic Substances in Food

Lactic acid bacteria (LAB) have been studied for their capacity to reduce toxic substances in food, such as N-nitrosamines and heterocyclic amines. While not directly related to this compound, this research underscores the broader context of reducing toxicity in chemicals that may be structurally similar or related. LAB can directly decrease harmful substances through adsorption or degradation, indirectly by reducing precursors, or through their antioxidant properties, demonstrating a multifaceted approach to improving food safety (Shao et al., 2021).

Future Directions

Benzoxazole and its derivatives continue to be a focus of research due to their wide range of biological activities . Future directions may include the development of new synthetic methodologies, exploration of different reaction conditions and catalysts, and investigation of their bio-applicability against various diseases .

Properties

IUPAC Name

5-chloro-6-nitro-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O3/c8-3-1-4-6(14-7(9)10-4)2-5(3)11(12)13/h1-2H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHRVJXLCRFILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)[N+](=O)[O-])OC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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